Lucidenic acid C is a lanostane-type triterpenoid isolated from the fruiting bodies of the Ganoderma lucidum fungus, also known as Reishi mushroom. [, , ] This fungus has a long history of use in traditional Chinese medicine. [] Lucidenic acid C belongs to a class of compounds known as ganoderma triterpenes, which are recognized for their diverse biological activities. [, , , ] These activities include anti-tumor, anti-inflammatory, and antiviral effects. [, , , ]
Lucidenic acid C is a triterpenoid compound primarily derived from the fruiting bodies of the medicinal fungus Ganoderma lucidum, commonly known as reishi mushroom. This compound belongs to the larger family of lanostane-type triterpenes, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Lucidenic acid C has garnered attention in scientific research due to its potential therapeutic benefits and its role in traditional medicine.
Lucidenic acid C is isolated from Ganoderma lucidum, which is widely used in traditional Chinese medicine for its health-promoting properties. The extraction of lucidenic acid C typically involves various methods such as solvent extraction, ultrasonic extraction, and high-performance liquid chromatography (HPLC) to obtain pure samples for analysis and application.
Lucidenic acid C is classified as a triterpenoid, specifically a lanostane derivative. It is structurally related to other compounds in the Ganoderma genus, including ganoderic acids and lucidenic acids, which exhibit similar pharmacological activities.
The synthesis of lucidenic acid C can be achieved through several extraction techniques:
The extraction process typically includes:
Lucidenic acid C has a complex molecular structure characterized by a lanostane skeleton. Its chemical formula is . The structure features multiple hydroxyl groups and a fused ring system typical of triterpenoids.
This structure can be analyzed using various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry to confirm its identity and purity .
Lucidenic acid C can undergo several chemical reactions typical of triterpenoids:
These reactions can be studied under various conditions to understand their kinetics and mechanisms .
The mechanism of action of lucidenic acid C involves several pathways:
Relevant data on these properties can be obtained through standard analytical methods like thin-layer chromatography (TLC), HPLC, and UV-Vis spectroscopy .
Lucidenic acid C has several scientific uses:
Research continues to explore the full range of biological activities associated with lucidenic acid C, highlighting its potential as a valuable compound in both medicinal chemistry and natural product research.
Lucidenic acid C belongs to the C₂₇ lanostane triterpenoid family, characterized by a tetracyclic scaffold derived from the cyclization of oxidosqualene. In Ganoderma species (e.g., G. lucidum, G. sinense), this process initiates with the mevalonate (MVA) pathway, where acetyl-CoA is converted to the C₃₀ precursor lanosterol. The enzyme lanosterol synthase (LAS) catalyzes the cyclization of 2,3-oxidosqualene, forming the lanostane backbone essential for triterpenoid diversification [1] [7]. Subsequent modifications involve cytochrome P450 monooxygenases (CYPs) and dehydrogenases, which introduce oxygen functional groups and regulate ring saturation states. Notably, G. lucidum genome annotations reveal 200–219 CYP genes, with subsets specifically upregulated during triterpenoid biosynthesis [5] [9].
Table 1: Key Enzymes in Lanostane Skeleton Biosynthesis
Enzyme | Gene Identifier | Function | Localization |
---|---|---|---|
Lanosterol synthase | LSS | Cyclizes oxidosqualene to lanosterol | Endoplasmic reticulum |
Farnesyl diphosphate synthase | ERG20 | Produces FPP for squalene synthesis | Cytosol |
Squalene epoxidase | ERG1 | Converts squalene to 2,3-oxidosqualene | Endoplasmic reticulum |
Transcriptomic analyses of G. lucidum fruiting bodies confirm that lanosterol accumulation peaks during primordia formation, coinciding with the onset of lucidenic acid biosynthesis. Downstream enzymes, including CYP5150L8, further oxidize lanosterol to 3-hydroxy-lanosta-8,24-dien-26-oic acid (a type I ganoderic acid), which serves as a branch point for C₂₇ lucidenic acid derivatives [7] [9].
The transformation of the C₃₀ lanosterol skeleton into the C₂₇ lucidenic acid C involves three critical biochemical steps:
Table 2: Structural Modifications in Lucidenic Acid C Biosynthesis
Modification Site | Chemical Change | Catalyzing Enzyme | Biological Role |
---|---|---|---|
C-26 | Methyl → Carboxylic acid | CYP5144 | Precursor for side-chain cleavage |
C-24/C-25 | Bond cleavage + Δ²⁴(²⁵) | CYP512W2 | Generates C₂₇ scaffold |
C-7 and C-11 | Hydroxylation → Ketolation | CYP5136G1 | Enhances bioactivity |
NMR and HR-ESI-MS studies confirm that lucidenic acid C (C₂₇H₄₀O₇) retains a Δ⁸⁺⁹ double bond and lacks hydroxyl groups at C-3, distinguishing it from ganoderic acids [3] [8]. The absence of C-3 oxygenation is a hallmark of lucidenic acids and correlates with their distinct bioactivity profiles.
Lucidenic acid C production varies significantly among Ganoderma species due to genetic divergence in CYP450 families and environmental responsiveness:
Table 3: Lucidenic Acid C Productivity in Ganoderma Species
Species | Yield (mg/g DW) | Optimal Source | Key Biosynthetic CYP |
---|---|---|---|
G. lucidum | 1.53–1.74 | Fruiting bodies (95% EtOH extract) | CYP512W2, CYP5136 |
G. sinense | 0.91–1.20 | Fruiting bodies | CYP512W2 homolog |
G. colossum | <0.50 | Mycelia | Absent CYP5136 |
G. tsugae | 0.75 | Spores | Low-efficiency CYP512W2 |
Metabolomic comparisons reveal that wild G. lucidum strains yield 3.3-fold more lucidenic acid C than cultivated strains due to symbiotic interactions with host trees, which upregulate terpenoid biosynthesis genes [6] [9].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: